molecular formula C15H22ClN7 B12263797 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

Cat. No.: B12263797
M. Wt: 335.83 g/mol
InChI Key: GGPYRMIGZLYRFO-UHFFFAOYSA-N
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Description

5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a piperidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole moiety, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with the pyrimidine ring. Common reagents used in these reactions include various chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated analogs .

Scientific Research Applications

5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22ClN7

Molecular Weight

335.83 g/mol

IUPAC Name

5-chloro-N-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H22ClN7/c1-11-19-20-14(21(11)2)10-23-6-4-13(5-7-23)22(3)15-17-8-12(16)9-18-15/h8-9,13H,4-7,10H2,1-3H3

InChI Key

GGPYRMIGZLYRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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